Amastatin hydrochloride

Vue d'ensemble

Description

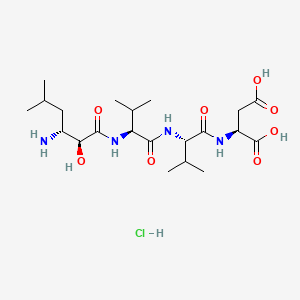

Amastatin hydrochloride, also known as [(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]-L-valyl-L-valyl-L-aspartic acid hydrochloride, is a naturally occurring, competitive, and reversible aminopeptidase inhibitor. It was first isolated from the bacterium Streptomyces sp. ME 98-M3 . This compound specifically inhibits various aminopeptidases, including leucyl aminopeptidase, alanyl aminopeptidase, and bacterial leucyl aminopeptidase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of amastatin hydrochloride involves the chemical synthesis of its peptide structure. The structure of amastatin was elucidated to be [(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]-L-valyl-L-valyl-L-aspartic acid . The synthetic route includes the treatment of the compound with acetyl chloride and esterification with 6.7 N HCl at 105°C for 18 hours . The compound is then purified using column chromatography with a 0.1 M formic acid buffer at pH 3.1 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale fermentation of Streptomyces sp. followed by extraction and purification of the compound using techniques such as solvent extraction, crystallization, and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Amastatin hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using potassium permanganate to yield derivatives such as Z-D-leucine.

Reduction: Reduction reactions are less common for this compound due to its peptide nature.

Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used for oxidation reactions.

Substitution: Various reagents can be used for substitution reactions, including acetyl chloride and other acylating agents.

Major Products Formed

The major products formed from these reactions include derivatives such as Z-D-leucine and other modified peptides .

Applications De Recherche Scientifique

Introduction to Amastatin Hydrochloride

This compound is a potent competitive inhibitor of aminopeptidases, a class of enzymes that catalyze the removal of amino acids from the N-terminus of peptides. This compound, derived from Streptomyces sp., has been extensively studied for its biochemical and therapeutic applications due to its ability to modulate peptide metabolism and enhance the biological activity of various peptides.

Neuroscience

Amastatin has been utilized in studies examining its effects on neuropeptides such as oxytocin and vasopressin. It has been shown to potentiate the central nervous system effects of these hormones, indicating its potential role in modulating neuroendocrine functions .

Pain Management

Research has demonstrated that Amastatin can enhance the analgesic effects of endogenous opioids by inhibiting their degradation. This property has been explored in various animal models, where Amastatin administration resulted in increased pain thresholds and enhanced antinociceptive responses .

Cardiovascular Research

In cardiovascular studies, Amastatin's ability to influence peptide metabolism has implications for conditions such as heart failure and hypertension. By inhibiting aminopeptidases involved in angiotensin metabolism, Amastatin may help regulate blood pressure and fluid balance .

Cancer Research

Amastatin has potential applications in cancer research due to its effects on tumor microenvironments and immune modulation. Its role in enhancing the activity of certain peptides could be leveraged for therapeutic strategies against tumors .

Immunology

The compound's ability to modulate peptide signaling pathways makes it a candidate for research in immunology, particularly in understanding how peptide hormones influence immune responses .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neuroscience | Modulates neuropeptide activity | Potentiates effects of oxytocin and vasopressin |

| Pain Management | Enhances analgesic effects of opioids | Increases pain thresholds in animal models |

| Cardiovascular | Influences peptide metabolism related to blood pressure | Potential role in managing hypertension |

| Cancer Research | Affects tumor microenvironments and immune modulation | Enhances peptide activity against tumors |

| Immunology | Modulates signaling pathways related to immune responses | Implications for understanding immune regulation |

Case Study 1: Pain Threshold Enhancement

In a study conducted by Jin et al. (1986), rabbits were administered Amastatin via microinjection into the nucleus accumbens. The results showed a significant increase in pain threshold following administration, suggesting that Amastatin effectively enhances endogenous opioid-mediated analgesia.

Case Study 2: Cardiovascular Implications

Research by Belyaev et al. (1990) indicated that Amastatin could influence levels of angiotensin II metabolites in rat models, providing insights into its potential use for managing cardiovascular conditions through modulation of peptide metabolism.

Mécanisme D'action

Amastatin hydrochloride exerts its effects by inhibiting aminopeptidases. It specifically inhibits leucyl aminopeptidase, alanyl aminopeptidase, bacterial leucyl aminopeptidase, and leucyl/cystinyl aminopeptidase . The inhibition occurs through competitive and reversible binding to the active site of the enzyme, preventing the hydrolysis of peptide bonds . This inhibition potentiates the central nervous system effects of oxytocin and vasopressin and inhibits the degradation of endogenous peptides such as met-enkephalin and dynorphin A .

Comparaison Avec Des Composés Similaires

Amastatin hydrochloride is unique in its specificity and potency as an aminopeptidase inhibitor. Similar compounds include:

Bestatin: Another aminopeptidase inhibitor with a similar mechanism of action but different specificity.

Pepstatin: An inhibitor of aspartic proteases, which differs in its target enzymes.

Leupeptin: A protease inhibitor that targets serine and cysteine proteases.

This compound stands out due to its ability to inhibit multiple aminopeptidases and its reversible binding nature .

Activité Biologique

Amastatin hydrochloride is a synthetic compound recognized for its potent biological activity as a competitive inhibitor of aminopeptidases. This article delves into the detailed mechanisms of action, pharmacological effects, and research findings surrounding this compound, providing insights into its potential therapeutic applications.

- Chemical Name : 3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid

- CAS Number : 100938-10-1

- Molecular Formula : C21H39ClN4O8

- Molecular Weight : 511.009 g/mol

Amastatin functions primarily as a tight-binding, competitive inhibitor of various aminopeptidases. Its inhibition profile includes:

- Inhibited Enzymes :

- Cytosolic leucine aminopeptidase

- Microsomal aminopeptidase M

- Bacterial leucyl aminopeptidase (from Aeromonas proteolytica)

- Human serum aminopeptidase A (AP-A)

- Aminopeptidase N (AP-N)

- Tyrosine aminopeptidase

Amastatin does not inhibit arginyl aminopeptidase (AP-B) or proteolytic enzymes such as trypsin and chymotrypsin .

Inhibition of Neuropeptide Degradation

Research indicates that amastatin significantly affects neuropeptide metabolism by inhibiting the degradation of bioactive peptides such as enkephalins. This inhibition can lead to increased concentrations of these peptides in the central nervous system, potentially enhancing analgesic effects .

Angiotensin Regulation

Amastatin has been shown to slightly inhibit the formation of angiotensin III from angiotensin II via AP-A. Interestingly, it enhances the potency of angiotensin III and des-Asp1-angiotensin I, indicating its role in regulating blood pressure and fluid balance through the renin-angiotensin system .

In Vitro Studies

A study demonstrated that this compound exhibits dose-dependent inhibition of E. cuniculi replication in vitro, suggesting potential applications in treating infections caused by microsporidia .

Analgesic Studies

In animal models, amastatin has been linked to increased pain thresholds when administered alongside morphine or electroacupuncture, indicating its potential as an adjunct in pain management therapies .

Data Summary Table

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDUPCKQTDKNLS-PORDUOSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905856 | |

| Record name | N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100938-10-1 | |

| Record name | Amastatin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100938101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.